molecular formula C21H24N2O4 B2664936 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide CAS No. 2034232-47-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide

Cat. No.: B2664936
CAS No.: 2034232-47-6
M. Wt: 368.433
InChI Key: KKANEEIZXADVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-yl)propanamide, also known as N-phenyl-2-(naphthalen-1-ylsulfanyl)acetamide (NSA), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various applications, including as a potential therapeutic agent for the treatment of certain diseases.

Mechanism of Action

NSA exerts its effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression that can inhibit cancer cell growth and promote neuroprotection. PTPs are involved in the regulation of cell signaling pathways, and inhibition of PTP activity can lead to changes in cell signaling that can promote apoptosis and inhibit cancer cell growth.
Biochemical and Physiological Effects:
NSA has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and neuroprotection. NSA has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of NSA is its potential therapeutic effects in various diseases, including cancer and neurodegenerative diseases. However, one limitation of NSA is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on NSA. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of NSA. Another area of research is the investigation of the potential use of NSA in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to investigate the potential side effects and toxicity of NSA in animal models and humans.

Synthesis Methods

The synthesis of NSA involves the reaction of 1-naphthylamine with 2-(2,5-dioxopyrrolidin-1-yl)ethyl bromide, followed by the reaction of the resulting product with 3-bromopropionyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the final product is verified using NMR and HPLC.

Scientific Research Applications

NSA has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NSA has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-19(9-8-17-6-3-5-16-4-1-2-7-18(16)17)22-12-14-27-15-13-23-20(25)10-11-21(23)26/h1-7H,8-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKANEEIZXADVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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